Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate carbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with ethyl 4-formylbenzoate under acidic conditions to form the benzothiazole ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial production methods often utilize green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific structure and properties. Similar compounds include:
Benzothiazole: A simpler compound with a similar core structure but lacking the ester and carbamoyl groups.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Ethyl 4-formylbenzoate: Another precursor used in the synthesis of benzothiazole derivatives.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVIWPLKXYHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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